molecular formula C21H19NO2 B267110 N-[4-(2-phenylethoxy)phenyl]benzamide

N-[4-(2-phenylethoxy)phenyl]benzamide

Katalognummer B267110
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: JQXSVIYADBZFIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-phenylethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GW6471 and is a selective peroxisome proliferator-activated receptor α (PPARα) antagonist. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Thus, GW6471 has been extensively studied for its ability to modulate these processes.

Wirkmechanismus

GW6471 is a selective PPARα antagonist, meaning that it binds to and inhibits the activity of PPARα. PPARα plays a crucial role in the regulation of lipid metabolism and energy homeostasis. By inhibiting PPARα, GW6471 can modulate these processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that GW6471 can reduce triglyceride and cholesterol levels in animal models, making it a potential treatment for dyslipidemia. Additionally, GW6471 has been shown to have anti-inflammatory and anti-tumor properties. These effects are thought to be mediated by the modulation of PPARα activity.

Vorteile Und Einschränkungen Für Laborexperimente

The primary advantage of using GW6471 in lab experiments is its selectivity for PPARα. This allows researchers to specifically target this receptor and study its effects. Additionally, GW6471 has been extensively studied, and its synthesis has been optimized to produce high yields of the compound.
One limitation of using GW6471 in lab experiments is its potential for off-target effects. While it is selective for PPARα, it may still interact with other receptors or proteins, leading to unintended effects. Additionally, the use of GW6471 in animal models may not accurately reflect its effects in humans.

Zukünftige Richtungen

There are several potential future directions for research on GW6471. One area of interest is its potential as a treatment for dyslipidemia. Further studies are needed to determine its efficacy and safety in humans. Additionally, GW6471 has been studied for its potential anti-inflammatory and anti-tumor properties. Further research is needed to determine its potential in these areas.
Another potential future direction is the development of more selective PPARα antagonists. While GW6471 is selective for PPARα, it may still interact with other receptors or proteins. Developing more selective compounds could lead to more targeted therapies with fewer off-target effects.
Conclusion:
N-[4-(2-phenylethoxy)phenyl]benzamide, or GW6471, is a selective PPARα antagonist that has gained significant attention in scientific research. Its potential therapeutic applications in dyslipidemia, inflammation, and cancer make it an exciting area of study. While there are limitations to its use in lab experiments, its selectivity for PPARα and optimized synthesis make it a valuable tool for researchers. Future research on GW6471 and other PPARα antagonists could lead to new treatments for a variety of diseases.

Synthesemethoden

The synthesis of N-[4-(2-phenylethoxy)phenyl]benzamide involves a multi-step process. The first step involves the synthesis of 4-(2-phenylethoxy)benzaldehyde, which is then reacted with aniline to form N-[4-(2-phenylethoxy)phenyl]benzamide. This process has been optimized to produce high yields of the compound.

Wissenschaftliche Forschungsanwendungen

GW6471 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its ability to modulate lipid metabolism. Studies have shown that GW6471 can reduce triglyceride and cholesterol levels, making it a potential treatment for dyslipidemia. Additionally, GW6471 has been studied for its potential anti-inflammatory and anti-tumor properties.

Eigenschaften

Produktname

N-[4-(2-phenylethoxy)phenyl]benzamide

Molekularformel

C21H19NO2

Molekulargewicht

317.4 g/mol

IUPAC-Name

N-[4-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C21H19NO2/c23-21(18-9-5-2-6-10-18)22-19-11-13-20(14-12-19)24-16-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,22,23)

InChI-Schlüssel

JQXSVIYADBZFIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.